2-(Methylthio)oxazole
Overview
Description
2-(Methylthio)oxazole is a heterocyclic compound with a five-membered ring structure that includes one nitrogen atom, one oxygen atom, and a methylthio group . It is a colorless to light yellow liquid . The CAS Number for 2-(Methylthio)oxazole is 201017-90-5 .
Synthesis Analysis
The synthesis of 2-(Methylthio)oxazole involves several steps. One method involves the deprotonation of the readily available 2-(Methylthio)oxazole with n-BuLi, which occurs smoothly in the presence of TMEDA and regiospecifically at C5 . The organometallic compound thus formed can be added rapidly to aldehydes and other electrophiles to provide 5-substituted-2-(methylthio)oxazoles in very good to excellent yields . Another method involves a nickel-catalyzed cross-coupling reaction of 2-methylthio-oxazole and various organozinc reagents .
Molecular Structure Analysis
The molecular structure of 2-(Methylthio)oxazole consists of a five-membered ring with one nitrogen atom and one oxygen atom . The molecular weight is 115.16 .
Chemical Reactions Analysis
2-(Methylthio)oxazole can undergo various chemical reactions. For instance, it can participate in nickel-catalyzed cross-coupling reactions with various organozinc reagents . It can also undergo deprotonation with n-BuLi in the presence of TMEDA .
Physical And Chemical Properties Analysis
2-(Methylthio)oxazole is a colorless to light yellow liquid . It has a molecular weight of 115.16 . The storage temperature is recommended to be at refrigerator levels .
Scientific Research Applications
Synthesis Methods
Directed Alkylation for Synthesis of 5-Substituted Oxazoles : A method for synthesizing 2-(methylthio)-5-substituted oxazoles was presented, involving the deprotonation of 2-(methylthio)oxazole and subsequent addition to various electrophiles. This process yielded 5-substituted-2-(methylthio)oxazoles, with reductive removal of the MeS group giving 5-monosubstituted oxazoles (Shafer & Molinski, 1998).
Nickel-Catalyzed Synthesis via C-S Activation : The synthesis of 2-substituted oxazoles was achieved through a nickel-catalyzed cross-coupling reaction of 2-methylthio-oxazole. This method offers advantages over previous methods, especially in the synthesis of 2,5-disubstituted oxazoles (Lee, Counceller & Stambuli, 2009).
Copper-Catalyzed Intramolecular Cyclization : A two-step synthesis involving intramolecular copper-catalyzed cyclization of β-(methylthio)enamides was reported. This method led to the synthesis of 2-phenyl-4,5-substituted oxazoles, showing versatility in introducing various functionalities into the oxazole structure (Kumar et al., 2012).
Chemical Properties and Applications
Use as Precursors in Synthesis : Oxazoles, including 2-(methylthio)oxazole derivatives, serve as precursors in synthesizing various biologically active compounds. Their properties facilitate the introduction of different substituents, impacting their potential applications in medicinal chemistry (Kakkar & Narasimhan, 2019).
Photophysical Studies : Oxazoles have been studied for their photophysical properties. Some derivatives exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for use as fluorescent probes in various applications (Ferreira et al., 2010).
Safety And Hazards
Future Directions
Oxazole and its derivatives, including 2-(Methylthio)oxazole, play a very essential role in the area of medicinal chemistry . They are being investigated for the advancement of novel compounds which show favorable biological activities . The future directions in the research of 2-(Methylthio)oxazole and its derivatives could involve the design of more biologically active and less toxic derivatives .
properties
IUPAC Name |
2-methylsulfanyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-7-4-5-2-3-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLXLLHKDRNMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448675 | |
Record name | Oxazole, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)oxazole | |
CAS RN |
201017-90-5 | |
Record name | Oxazole, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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